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Compound of Interest

Compound Name: 4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Hydroxyquinoline-2-acetonitrile (CAS No. 1261626-61-2; Molecular Formula:

C₁₁H₈N₂O). Due to the limited availability of published experimental data for this specific

compound, this document focuses on predicted spectral characteristics based on analogous

structures and established principles of spectroscopic analysis. It also includes detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are crucial for the structural elucidation and

characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated NMR, IR, and MS spectral data for 4-
Hydroxyquinoline-2-acetonitrile. These predictions are derived from the analysis of

structurally related compounds, such as 4-hydroxyquinoline and other 2-substituted quinoline

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Hydroxyquinoline-2-acetonitrile
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 11.0 - 12.0 singlet 1H OH (enol) / NH (keto)

~ 8.0 - 8.2 doublet 1H H-5

~ 7.8 - 8.0 doublet 1H H-8

~ 7.5 - 7.7 triplet 1H H-7

~ 7.3 - 7.5 triplet 1H H-6

~ 6.5 - 6.7 singlet 1H H-3

~ 4.0 - 4.2 singlet 2H -CH₂-CN

Table 2: Predicted ¹³C NMR Data for 4-Hydroxyquinoline-2-acetonitrile

Chemical Shift (δ, ppm) Assignment

~ 175 - 180 C-4

~ 160 - 165 C-2

~ 140 - 145 C-8a

~ 130 - 135 C-7

~ 125 - 130 C-5

~ 120 - 125 C-4a

~ 118 - 122 C-6

~ 115 - 120 -CN

~ 100 - 105 C-3

~ 20 - 25 -CH₂-CN

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the

solvent used.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Hydroxyquinoline-2-acetonitrile

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad
O-H stretch (enol) / N-H stretch

(keto)

~ 2250 Medium C≡N stretch (nitrile)

1650 - 1620 Strong C=O stretch (keto form)

1600 - 1450 Medium-Strong
C=C and C=N aromatic ring

stretches

1300 - 1200 Medium C-O stretch

800 - 700 Strong
C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-Hydroxyquinoline-2-acetonitrile

m/z Relative Intensity Assignment

184 High [M]⁺ (Molecular Ion)

156 Medium [M - CO]⁺

144 Medium [M - CH₂CN]⁺

117 Medium [M - CO - HCN]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 4-
Hydroxyquinoline-2-acetonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Sample Preparation:

Weigh approximately 5-10 mg of 4-Hydroxyquinoline-2-acetonitrile.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄). The choice of solvent is critical as the compound exhibits tautomerism and

solubility may vary.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Temperature: 298 K.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Temperature: 298 K.

Spectral Width: 0-200 ppm.
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 4-Hydroxyquinoline-2-acetonitrile sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.

Data Analysis:

Identify the characteristic absorption bands.

Correlate the observed bands with known functional group frequencies to confirm the

presence of hydroxyl/amino, nitrile, carbonyl, and aromatic moieties.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap

instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI or

Electron Impact - EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-5 kV.

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.
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EI-MS Acquisition Parameters (for volatile samples):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 35-500.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure

of the fragment ions.

Compare the observed isotopic pattern with the theoretical pattern for the molecular formula

C₁₁H₈N₂O.

Visualizations
Tautomerism of 4-Hydroxyquinoline-2-acetonitrile
The title compound can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and

the 4(1H)-quinolone (keto) form. The equilibrium between these forms can be influenced by the

solvent and solid-state packing.

Note: The DOT script above is a template. To generate the actual images, the IMG SRC paths

would need to be replaced with URLs to images of the chemical structures.

Caption: Tautomeric equilibrium of 4-Hydroxyquinoline-2-acetonitrile.

General Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the characterization of a novel

chemical compound using spectroscopic methods.
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Caption: General workflow for spectroscopic analysis and structure elucidation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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